N-(3-methoxypropyl)morpholine-4-carboxamide

Description

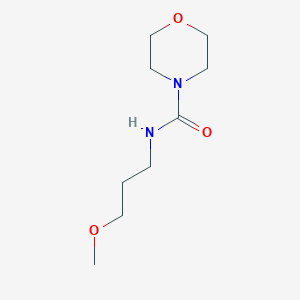

Chemical Structure and Molecular Characterization of N-(3-Methoxypropyl)morpholine-4-carboxamide

Core Structural Components and Functional Group Analysis

Morpholine Ring System and Electronic Configuration

The morpholine ring is a six-membered heterocycle containing one oxygen and one nitrogen atom at positions 1 and 4, respectively. The ring adopts a chair conformation, with the oxygen and nitrogen atoms occupying axial positions to minimize steric strain. The nitrogen atom is further functionalized with a carboxamide group, while the oxygen atom contributes to the compound’s polarity. The electron-rich oxygen atom donates electron density through resonance, stabilizing the ring’s electronic structure.

3-Methoxypropyl Side Chain Conformational Dynamics

The 3-methoxypropyl substituent (-O-CH₂-CH₂-CH₂-NH-) extends from the carboxamide nitrogen. The methoxy group at the terminal carbon introduces steric and electronic effects, while the propyl chain exhibits gauche conformational preferences due to rotational freedom around C-C bonds. The methoxy oxygen’s lone pairs participate in weak hyperconjugative interactions with adjacent C-H bonds, influencing the side chain’s spatial orientation.

Table 1: Molecular Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₈N₂O₃ |

| Molecular Weight | 202.25 g/mol |

| Hydrogen Bond Donors | 1 (amide N-H) |

| Hydrogen Bond Acceptors | 4 (amide O, morpholine O, methoxy O, amide N) |

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectral Signature Analysis

¹H NMR spectroscopy reveals distinct signals for the morpholine ring, carboxamide, and 3-methoxypropyl groups:

- Morpholine protons : Two triplets at δ 3.65–3.72 ppm (N-CH₂-CH₂-O) and a multiplet at δ 2.85–3.10 ppm (N-CH₂-CH₂-O).

- Carboxamide N-H : A broad singlet at δ 6.8–7.1 ppm, exchangeable with D₂O.

- 3-Methoxypropyl chain : A triplet at δ 3.35 ppm (OCH₃), a quintet at δ 1.65 ppm (CH₂-CH₂-CH₂), and a triplet at δ 3.25 ppm (NH-CH₂).

¹³C NMR assignments include:

- Carbonyl carbon at δ 168–170 ppm (amide C=O).

- Morpholine carbons at δ 45–50 ppm (N-CH₂) and δ 65–70 ppm (O-CH₂).

- Methoxy carbon at δ 56 ppm (OCH₃).

Infrared (IR) Spectroscopy of Characteristic Functional Groups

Key IR absorptions correlate with functional groups:

- Amide I band : Strong stretch at 1640–1670 cm⁻¹ (C=O).

- Amide II band : Medium absorption at 1530–1570 cm⁻¹ (N-H bend + C-N stretch).

- Methoxy C-O stretch : 1080–1120 cm⁻¹.

- Morpholine C-O-C : 1125–1155 cm⁻¹.

Table 2: Characteristic IR Peaks

| Functional Group | Wavenumber (cm⁻¹) | Assignment |

|---|---|---|

| Amide C=O | 1655 | Stretching vibration |

| N-H bend | 1550 | In-plane bending |

| OCH₃ | 1105 | Asymmetric C-O stretch |

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI) mass spectrometry yields a molecular ion peak at m/z 202 (C₉H₁₈N₂O₃⁺), with characteristic fragments:

- m/z 157 : Loss of methoxypropyl group (-C₃H₇O).

- m/z 114 : Morpholine ring cleavage (C₄H₈NO₂⁺).

- m/z 85 : Formation of a stable acylium ion (CH₂=NH-CO⁺).

Properties

Molecular Formula |

C9H18N2O3 |

|---|---|

Molecular Weight |

202.25 g/mol |

IUPAC Name |

N-(3-methoxypropyl)morpholine-4-carboxamide |

InChI |

InChI=1S/C9H18N2O3/c1-13-6-2-3-10-9(12)11-4-7-14-8-5-11/h2-8H2,1H3,(H,10,12) |

InChI Key |

USKDPRVPNZOMJW-UHFFFAOYSA-N |

Canonical SMILES |

COCCCNC(=O)N1CCOCC1 |

Origin of Product |

United States |

Preparation Methods

The synthesis of N-(3-methoxypropyl)morpholine-4-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of morpholine with 3-methoxypropylamine in the presence of a carboxylating agent. The reaction conditions typically include a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

N-(3-methoxypropyl)morpholine-4-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or thiols.

Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pharmaceutical Applications

1.1 Anticancer Activity

N-(3-methoxypropyl)morpholine-4-carboxamide and its derivatives have been investigated for their potential anticancer properties. A study highlighted that related compounds exhibit significant cytotoxicity against several cancer cell lines, demonstrating IC50 values ranging from low nanomolar to micromolar concentrations. For instance, similar morpholine derivatives showed promising results against human breast cancer (MCF7) and lung cancer (A549) cell lines, indicating their potential as lead compounds in cancer therapy .

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| Morpholine Derivative | MCF7 (Breast) | 30 |

| Morpholine Derivative | A549 (Lung) | 25 |

1.2 Antibacterial Activity

Research has identified this compound as part of a series of compounds that act as dual inhibitors of bacterial topoisomerases, which are crucial for bacterial DNA replication. These compounds have shown low nanomolar activity against various Gram-positive and Gram-negative bacteria, including resistant strains . The mechanism involves the inhibition of DNA gyrase and topoisomerase IV, making them potential candidates for developing new antibiotics.

Neuropharmacological Applications

2.1 Modulation of Neurotransmitter Systems

The structural characteristics of this compound suggest its potential interaction with neurotransmitter systems. Preliminary studies indicate that similar compounds may act as selective serotonin reuptake inhibitors (SSRIs), which could provide therapeutic benefits in treating depression and anxiety disorders.

2.2 Neuroprotective Effects

Some derivatives have shown neuroprotective effects in models of neurodegenerative diseases by modulating pathways involved in neuronal survival and inflammation . This suggests a potential application in the development of treatments for conditions such as Alzheimer’s disease and Parkinson’s disease.

Chemical Synthesis and Optimization

The synthesis of this compound typically involves the reaction of morpholine derivatives with carboxylic acids or their anhydrides under controlled conditions to achieve desired yields and purity. Optimization studies have focused on enhancing the pharmacological profiles through structural modifications, such as varying the alkyl chain lengths or substituents on the morpholine ring .

Case Studies

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of structurally similar compounds to this compound. The findings indicated that certain derivatives exhibited potent anticancer activity while maintaining a favorable safety profile in vitro, making them suitable for further development .

Case Study 2: Neuropharmacological Assessment

Research focusing on piperidine derivatives related to this compound demonstrated their ability to act as SSRIs, providing insights into their potential use in treating mood disorders.

Mechanism of Action

The mechanism of action of N-(3-methoxypropyl)morpholine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Xamoterol (STD-101 Analogs)

Xamoterol (ICI 118587), a β1-adrenergic receptor partial agonist, shares the core morpholine-4-carboxamide structure. Its chemical name, N-[2-[[2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]morpholine-4-carboxamide, differs in the substitution pattern:

- Key Structural Differences: Xamoterol has a 2-hydroxy-3-(4-hydroxyphenoxy)propylaminoethyl side chain, while the target compound features a 3-methoxypropyl group. The hydroxyl and phenoxy groups in Xamoterol enhance hydrogen bonding with β1 receptors, whereas the methoxy group in the target compound may improve metabolic stability .

STD-101 Series (Brain-Permeable β1 Modulators)

The STD-101 series includes derivatives like STD-101-B8 and STD-101-B9 , which exhibit structural similarities but distinct substituents:

- STD-101-B8: Substituent: 5-cyano-2-fluoro-4-hydroxyphenoxy. Molecular Ion: m/z 383 (M+1) .

- STD-101-B9: Substituent: 4-fluoro-3-(hydroxymethyl)phenoxy. Molecular Ion: m/z 372 (M+1) .

Comparison Highlights :

- The target compound lacks the phenoxy-hydroxypropylaminoethyl motif critical for β1 receptor binding in STD-101 analogs.

N,N-Dimethylmorpholine-4-carboxamide Derivatives

lists morpholine-4-carboxamide analogs with similarity scores:

- [69332-65-6] : Similarity score 0.64.

- [5221-62-5] : Similarity score 0.75.

Structural and Functional Insights :

Biological Activity

N-(3-methoxypropyl)morpholine-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and synthesizing data from various sources.

Chemical Structure and Properties

This compound is characterized by its morpholine ring, which is a six-membered heterocyclic structure containing one nitrogen atom. The presence of a methoxypropyl group enhances its lipophilicity, potentially influencing its biological interactions.

Chemical Formula

- Molecular Formula : C₁₁H₁₅N₃O₂

- Molecular Weight : 219.26 g/mol

Antimicrobial Activity

Research indicates that compounds with morpholine structures often exhibit significant antimicrobial properties. For instance, derivatives of morpholine have been shown to possess antibacterial activity against various strains of bacteria, including resistant pathogens. In a study of morpholine derivatives, compounds similar to this compound demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 8 µM to 32 µM depending on the specific derivative and bacterial strain tested .

Enzyme Inhibition

This compound has been explored for its potential as an enzyme inhibitor. A study on related compounds showed that modifications to the morpholine ring could enhance the inhibition of bacterial topoisomerases, enzymes critical for bacterial DNA replication and repair. The structure-activity relationship (SAR) analysis revealed that substituents on the morpholine ring significantly impacted inhibitory potency .

Anticancer Activity

In vitro studies have suggested that morpholine derivatives may exhibit anticancer properties. For example, compounds with similar structural features have been tested against various cancer cell lines, showing selective cytotoxicity. The IC50 values for these compounds ranged widely, indicating varying degrees of potency against different cancer types. Notably, some derivatives demonstrated selectivity towards MCF-7 breast cancer cells, highlighting the potential for targeted anticancer therapies .

Study 1: Antibacterial Efficacy

A study conducted on a series of morpholine derivatives found that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The study utilized both in vitro assays and molecular docking studies to elucidate the binding interactions at the active sites of bacterial enzymes .

Study 2: Anticancer Activity

In another investigation focusing on anticancer properties, this compound was tested against several cancer cell lines, including MCF-7 and HeLa cells. The results indicated that the compound had an IC50 value of approximately 10 µM against MCF-7 cells, suggesting moderate efficacy in inhibiting cell proliferation .

Table 1: Antimicrobial Activity of Morpholine Derivatives

| Compound | Bacterial Strain | MIC (µM) |

|---|---|---|

| This compound | S. aureus | 16 |

| This compound | E. coli | 32 |

| Similar Morpholine Derivative | Enterococcus faecalis | 8 |

Table 2: Anticancer Activity Against Various Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 10 |

| This compound | HeLa | 15 |

Q & A

Basic Synthesis and Purification

Q: What laboratory methods are effective for synthesizing N-(3-methoxypropyl)morpholine-4-carboxamide, and how can purity be optimized? A:

- Synthesis : A common approach involves coupling morpholine-4-carboxamide derivatives with 3-methoxypropylamine under nucleophilic conditions. For example, intermediates like tert-butyl carbamates are deprotected using trifluoroacetic acid (TFA) to generate reactive amines, which are then reacted with epoxide-containing precursors (e.g., oxirane derivatives) in isopropanol at 50°C .

- Purification : Silica gel chromatography (e.g., CH₂Cl₂:MeOH 10:1) or crystallization (using ethyl acetate/hexane) is recommended. Yield optimization requires precise temperature control and stoichiometric excess of amine reactants .

Structural Characterization

Q: Which analytical techniques are most reliable for confirming the structure and purity of this compound? A:

- NMR Spectroscopy : ¹H NMR (400 MHz, DMSO-d₆) reveals characteristic signals: δ 3.21–3.50 ppm (morpholine protons), δ 2.85–3.15 ppm (methylene groups), and δ 6.5–7.45 ppm (aromatic protons in derivatives) .

- Mass Spectrometry : ESI-MS confirms molecular weight (e.g., m/z 383 [M+1] for derivatives) .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for resolving crystallographic data, though they require high-resolution diffraction patterns .

Environmental Factors in Reactivity

Q: How do environmental factors like temperature, pH, and additives influence the compound’s reactivity? A:

- Temperature : Elevated temperatures (50–60°C) accelerate epoxide ring-opening reactions but may degrade thermally sensitive intermediates .

- Additives : Lithium chloride (LiCl) enhances dose-response performance in polymer-gel dosimeters by stabilizing free radicals, suggesting its utility in radiation chemistry applications .

- pH : Basic conditions (pH 8–9) improve amine nucleophilicity during coupling reactions, while acidic conditions stabilize intermediates during salt formation (e.g., hemifumarates) .

Safety and Handling Protocols

Q: What safety precautions are critical when handling this compound? A:

- Vapor Pressure : 20 mmHg at 30°C necessitates use in fume hoods to avoid inhalation .

- Corrosivity : TFA and other reagents used in synthesis require acid-resistant gloves and eyewear .

- Storage : Store in airtight containers at 4°C to prevent hygroscopic degradation .

Advanced Mechanistic Studies

Q: How can researchers investigate the biological or pharmacological targets of this compound? A:

- β-Adrenergic Receptor Binding : Structural analogs (e.g., xamoterol derivatives) act as β1-adrenergic receptor agonists, suggesting target engagement studies via radioligand displacement assays .

- Enzyme Inhibition : Molecular docking (e.g., AutoDock Vina) predicts interactions with kinase domains (e.g., PI3K), which can be validated via enzymatic assays .

- Polymer-Gel Dosimetry : Optimize radiotherapy applications by studying dose-response curves with varying LiCl concentrations .

Resolving Data Contradictions

Q: How should researchers address discrepancies in crystallographic or spectroscopic data? A:

- Crystallography : Use SHELXTL to refine twinned or low-resolution datasets. Cross-validate with NMR and MS to resolve ambiguities .

- Spectroscopy : Compare experimental NMR shifts with computational predictions (e.g., DFT calculations via Gaussian). Replicate reactions to rule out synthetic variability .

Computational Modeling

Q: What computational tools are recommended for predicting the compound’s interactions or stability? A:

- Molecular Dynamics : GROMACS simulates solvation effects and conformational stability in aqueous or lipid environments.

- Docking Studies : Use Schrödinger Suite or MOE to model binding to targets like β1-adrenergic receptors .

- Thermodynamic Stability : Calculate Gibbs free energy changes (ΔG) via DFT (B3LYP/6-31G*) to predict reaction feasibility .

Future Research Directions

Q: What underexplored applications or modifications of this compound warrant further study? A:

- Radiotherapy Enhancers : Optimize polymer-gel formulations with halogenated salts for improved linear energy transfer (LET) response .

- Brain Permeability : Introduce fluorinated or methyl groups to enhance blood-brain barrier penetration, as seen in G protein-biased adrenergic ligands .

- Green Chemistry : Explore biocatalytic routes (e.g., lipase-mediated acylations) to reduce reliance on harsh solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.